molecular formula C29H44O2S2 B1219892 MDL-29311 CAS No. 129895-82-5

MDL-29311

Cat. No.: B1219892
CAS No.: 129895-82-5
M. Wt: 488.8 g/mol
InChI Key: GAABJUNZYPATIQ-UHFFFAOYSA-N
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Preparation Methods

MDL-29311 is synthesized through a series of chemical reactions involving the coupling of phenolic compounds with methylene and thio groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

MDL-29311 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

MDL-29311 is structurally similar to probucol, another phenolic antioxidant. this compound has shown greater efficacy in lowering plasma glucose and triglyceride levels compared to probucol . Other similar compounds include:

This compound’s unique combination of glucose- and lipid-lowering activities, along with its antioxidant properties, makes it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

129895-82-5

Molecular Formula

C29H44O2S2

Molecular Weight

488.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol

InChI

InChI=1S/C29H44O2S2/c1-26(2,3)20-13-18(14-21(24(20)30)27(4,5)6)32-17-33-19-15-22(28(7,8)9)25(31)23(16-19)29(10,11)12/h13-16,30-31H,17H2,1-12H3

InChI Key

GAABJUNZYPATIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

129895-82-5

Synonyms

4,4'-(methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl))phenol
MDL 29,311
MDL 29311
MDL-29311

Origin of Product

United States

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